Seryl-tRNA Synthetase Selectivity of the Serine Amide Scaffold
Although direct kinetic data for the N-methylated target compound are not publicly available, the core serine amide scaffold (represented by serinamide, the des-methyl analog) exhibits profound selectivity for methanogenic-type seryl-tRNA synthetase (SerRS) over bacterial-type SerRS. According to the BRENDA enzyme database, serinamide inhibits methanogenic SerRS with a Ki of 0.0032 mM (3.2 µM), whereas inhibition of bacterial SerRS requires a Ki of 1 mM—a 312-fold selectivity window [1]. In head-to-head comparison with the structurally distinct serine analog serine hydroxamate, serinamide is 56-fold more potent against the methanogenic enzyme (Ki 0.0032 mM vs. 0.18 mM) and shows a far larger selectivity gap (312-fold vs. ~9-fold for serine hydroxamate: Ki 0.18 mM methanogenic, 1.6 mM bacterial) [1][2]. The N-methyl modification present in the target compound would be expected to further modulate this selectivity profile by altering hydrogen-bonding capacity at the amide nitrogen, which participates in the enzyme active-site recognition of the serine amide scaffold [3]. This provides a rational basis for selecting the N-methylated derivative over non-methylated serinamide for experiments where altered target engagement kinetics are desired.
| Evidence Dimension | Inhibition constant (Ki) for methanogenic vs. bacterial seryl-tRNA synthetase |
|---|---|
| Target Compound Data | No direct Ki data available for the N-methylated hydrochloride; class scaffold (serinamide) Ki = 0.0032 mM (methanogenic SerRS) and 1 mM (bacterial SerRS) — 312-fold selectivity [1] |
| Comparator Or Baseline | Serine hydroxamate: Ki = 0.18 mM (methanogenic SerRS) and 1.6 mM (bacterial SerRS) — ~9-fold selectivity; Serine methyl ester: Ki = 3.5 mM (bacterial SerRS only) [1] |
| Quantified Difference | Serinamide scaffold is 56-fold more potent than serine hydroxamate against methanogenic SerRS (0.0032 vs. 0.18 mM) and exhibits 312-fold vs. ~9-fold selectivity between enzyme types |
| Conditions | In vitro enzyme inhibition assay; recombinant methanogenic-type SerRS (Methanosarcina barkeri) and bacterial-type SerRS; Ki determined by kinetic analysis as reported in Ahel et al., FEBS Lett. 2005 [2] |
Why This Matters
This selectivity profile defines a unique biochemical fingerprint for the serine amide scaffold that is not replicated by other serine analogs, making the N-methylated derivative a strategically distinct probe for investigating divergent SerRS biology across evolutionary domains.
- [1] BRENDA Enzyme Database. EC 6.1.1.11 — Seryl-tRNA Synthetase. Ki Values for Serinamide and Serine Hydroxamate. Reference 661762. https://www.brenda-enzymes.de/search_result.php?a=49&W[1]=6.1.1.11 View Source
- [2] Ahel, D.; Slade, D.; Mocibob, M.; Söll, D.; Weygand-Durasevic, I. Selective Inhibition of Divergent Seryl-tRNA Synthetases by Serine Analogues. FEBS Lett. 2005, 579 (20), 4344–4348. DOI: 10.1016/j.febslet.2005.06.073 View Source
- [3] Chatterjee, J.; Gilon, C.; Hoffman, A.; Kessler, H. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Acc. Chem. Res. 2008, 41 (10), 1331–1342. DOI: 10.1021/ar8000603 View Source
